molecular formula C11H11ClN4O B15306657 N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B15306657
M. Wt: 250.68 g/mol
InChI Key: ZKQAYWKLTMSNDC-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C11H10N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group attached to a pyrazine ring, making it a valuable subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride typically involves the reaction of 2-aminophenylamine with pyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)pyrazine-2-carboxamide
  • N-(2-aminophenyl)pyrazine-2-carboxylic acid
  • 2-aminophenylpyrazine

Uniqueness

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

N-(2-aminophenyl)pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H10N4O.ClH/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10;/h1-7H,12H2,(H,15,16);1H

InChI Key

ZKQAYWKLTMSNDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2.Cl

Origin of Product

United States

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